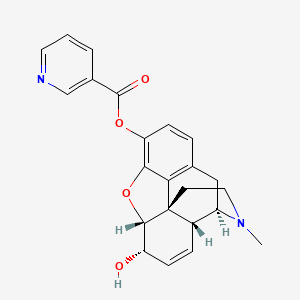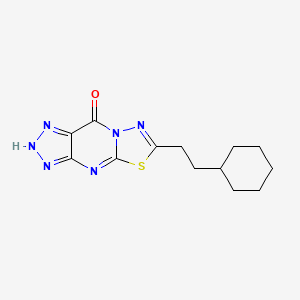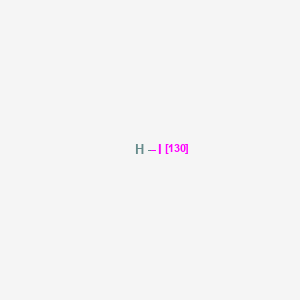
C.I. Disperse Red 54
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Disperse Red 54 is a synthetic dye belonging to the class of disperse dyes. It is characterized by its mono azo structure and is primarily used for dyeing synthetic fibers, particularly polyester. This compound is known for its excellent dyeing fastness and sublimation fastness, making it suitable for high-temperature dyeing processes .
Méthodes De Préparation
The synthesis of C.I. Disperse Red 54 involves several steps. One common method includes the reaction of hydroquinone with mandelic acid to form an intermediate compound. This intermediate is then reacted with propoxy mandelic acid in the presence of phosphoric acid to yield another intermediate. Finally, this intermediate is oxidized using chloranil to produce this compound . The process is efficient, with high yields and purity, making it suitable for industrial production.
Analyse Des Réactions Chimiques
C.I. Disperse Red 54 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include chloranil for oxidation and reducing agents like sodium dithionite for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
C.I. Disperse Red 54 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving azo dyes and their reactions.
Biology: The dye is used in various staining techniques to visualize biological samples.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: this compound is extensively used in the textile industry for dyeing synthetic fibers. .
Mécanisme D'action
The mechanism of action of C.I. Disperse Red 54 involves its interaction with the fibers it dyes. The dye molecules are dispersed in water with the help of surface-active agents. When applied to hydrophobic fibers like polyester, the dye molecules transfer from the aqueous phase to the solid fiber phase. The dye molecules then penetrate the fiber and form a stable bond, resulting in a uniform and fast color .
Comparaison Avec Des Composés Similaires
C.I. Disperse Red 54 can be compared with other disperse dyes such as Disperse Red 60, Disperse Violet 93, and Disperse Orange 155. These dyes share similar properties but differ in their chemical structures and dyeing affinities. For instance, Disperse Red 167 has shown superior affinity and dyeability with polyethylene terephthalate fibers compared to this compound . The unique properties of this compound, such as its high-temperature dyeing capability and excellent fastness, make it a preferred choice for specific applications.
Propriétés
Numéro CAS |
6657-37-0 |
|---|---|
Formule moléculaire |
C19H18ClN5O4 |
Poids moléculaire |
415.8 g/mol |
Nom IUPAC |
methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate |
InChI |
InChI=1S/C19H18ClN5O4/c1-29-19(26)9-12-24(11-2-10-21)15-5-3-14(4-6-15)22-23-18-8-7-16(25(27)28)13-17(18)20/h3-8,13H,2,9,11-12H2,1H3 |
Clé InChI |
BMUXKUVOASOJKR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
SMILES canonique |
COC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Key on ui other cas no. |
6657-37-0 |
Synonymes |
C.I. DR 54 disperse red 54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)








